
达泊西汀 N-氧化物 (90%)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dapoxetine N-Oxide is a derivative of dapoxetine, a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation. Dapoxetine N-Oxide is formed as a metabolite during the biotransformation of dapoxetine in the liver and kidneys. It is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound.
科学研究应用
Dapoxetine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of dapoxetine formulations.
Biology: Investigated for its potential effects on neurotransmitter systems due to its structural similarity to dapoxetine.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic effects in conditions related to serotonin reuptake inhibition.
作用机制
Target of Action
Dapoxetine N-Oxide, a metabolite of Dapoxetine, primarily targets the serotonin transporter . The serotonin transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Dapoxetine N-Oxide works by inhibiting the serotonin transporter, thereby increasing serotonin’s action at the pre- and postsynaptic receptors . This inhibition of serotonin reuptake leads to an increase in serotonin concentration in the synaptic cleft, which can delay ejaculation .
Biochemical Pathways
The metabolism of Dapoxetine involves several biochemical pathways. It is primarily metabolized in the liver and kidneys via cytochrome P450 (CYP) 3A4, CYP2D6, and flavin monooxygenase 1 (FMO1), forming Dapoxetine N-Oxide and other metabolites . The main metabolic reactions include N-dealkylation, hydroxylation, N-oxidation, and dearylation .
Pharmacokinetics
Dapoxetine is rapidly absorbed in the body with a bioavailability of 15–76% (mean 42%), reaching its maximum plasma concentration (Cmax) 1–1.3 hours after oral administration . It is extensively protein-bound (>99%) and is metabolized in the liver and kidneys, forming Dapoxetine N-Oxide among other metabolites . The elimination half-life of Dapoxetine is 1.5–1.6 hours, and it is excreted via the kidneys .
Result of Action
The action of Dapoxetine N-Oxide at the molecular and cellular level results in significant neurobehavioral improvements. It has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and mitigate histopathological damage . Moreover, Dapoxetine N-Oxide reduces lipid peroxidation, caspase-3, and inflammatory mediators, potentially improving neurological function and reducing cerebral damage .
Action Environment
While specific studies on the environmental influence on Dapoxetine N-Oxide’s action are limited, it’s known that environmental factors can affect the action of similar compounds. For instance, dissolved oxygen levels and carbon-to-nitrogen ratio can affect nitrous oxide emissions by influencing the physiological and ecological dynamics of nitrifying and denitrifying microbial communities
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method is the reaction of dapoxetine with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective formation of the N-oxide without over-oxidation.
Industrial Production Methods: In an industrial setting, the production of dapoxetine N-Oxide can be scaled up by optimizing the reaction parameters such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to achieve the desired purity level of 90 percent .
化学反应分析
Types of Reactions: Dapoxetine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., perbenzoic acid, peroxyacetic acid) in organic solvents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives of dapoxetine.
Reduction: Dapoxetine.
Substitution: Various substituted dapoxetine derivatives depending on the nucleophile used.
相似化合物的比较
Dapoxetine: The parent compound, a selective serotonin reuptake inhibitor.
Desmethyldapoxetine: A metabolite formed by the demethylation of dapoxetine.
Didesmethyldapoxetine: Another metabolite formed by further demethylation.
Comparison:
Dapoxetine N-Oxide vs. Dapoxetine: Dapoxetine N-Oxide has an additional N-oxide group, which may influence its pharmacokinetic and pharmacodynamic properties.
Dapoxetine N-Oxide vs. Desmethyldapoxetine: Desmethyldapoxetine lacks one methyl group compared to dapoxetine, while dapoxetine N-Oxide has an additional oxygen atom.
Dapoxetine N-Oxide vs. Didesmethyldapoxetine: Didesmethyldapoxetine lacks two methyl groups, whereas dapoxetine N-Oxide has an N-oxide group, making it structurally distinct
属性
CAS 编号 |
1346603-24-4 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.42 |
IUPAC 名称 |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |
InChI |
InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |
InChI 键 |
LVJBASLGSATTOZ-FQEVSTJZSA-N |
SMILES |
C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
同义词 |
(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine; (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


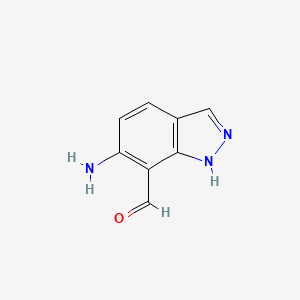
![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
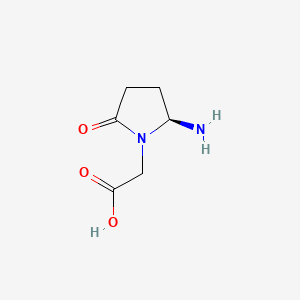
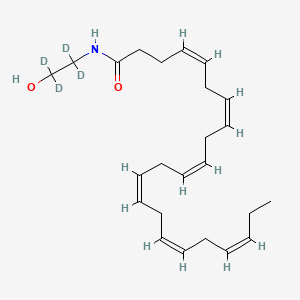
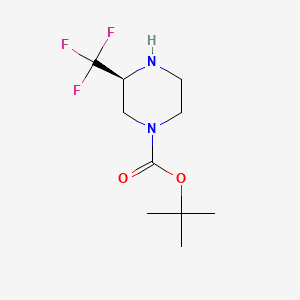
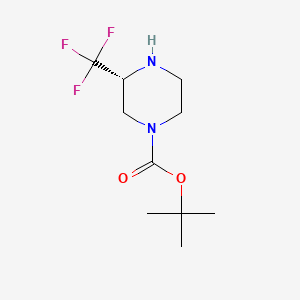
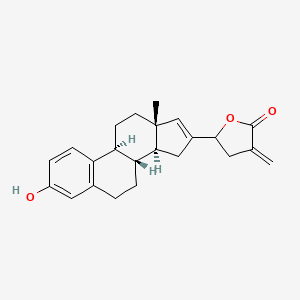
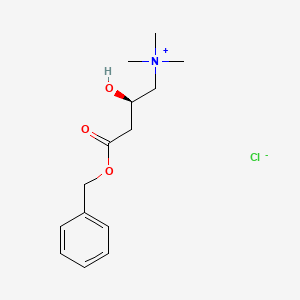
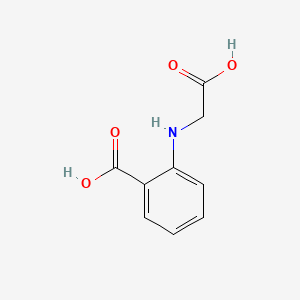
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)
